molecular formula C9H13NOS B13533026 Dimethyl[(3-methylphenyl)imino]-lambda6-sulfanone

Dimethyl[(3-methylphenyl)imino]-lambda6-sulfanone

Katalognummer: B13533026
Molekulargewicht: 183.27 g/mol
InChI-Schlüssel: CCPIADWWPCTRRC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Dimethyl[(3-methylphenyl)imino]-lambda6-sulfanone is a chemical compound with a unique structure that includes a sulfanone group bonded to a dimethyl and a 3-methylphenyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl[(3-methylphenyl)imino]-lambda6-sulfanone typically involves the reaction of 3-methylphenylamine with dimethyl sulfoxide (DMSO) in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of a solvent such as toluene or dichloromethane to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.

Analyse Chemischer Reaktionen

Types of Reactions

Dimethyl[(3-methylphenyl)imino]-lambda6-sulfanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfanone group to a sulfide.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfanone group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under mild conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Dimethyl[(3-methylphenyl)imino]-lambda6-sulfanone has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of Dimethyl[(3-methylphenyl)imino]-lambda6-sulfanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Dimethyl sulfoxide (DMSO): Shares the dimethyl sulfoxide group but lacks the 3-methylphenyl group.

    3-Methylphenylamine: Contains the 3-methylphenyl group but lacks the sulfanone group.

Uniqueness

Dimethyl[(3-methylphenyl)imino]-lambda6-sulfanone is unique due to the combination of the sulfanone group with the dimethyl and 3-methylphenyl groups. This unique structure imparts specific chemical and biological properties that are not found in similar compounds.

Eigenschaften

Molekularformel

C9H13NOS

Molekulargewicht

183.27 g/mol

IUPAC-Name

dimethyl-(3-methylphenyl)imino-oxo-λ6-sulfane

InChI

InChI=1S/C9H13NOS/c1-8-5-4-6-9(7-8)10-12(2,3)11/h4-7H,1-3H3

InChI-Schlüssel

CCPIADWWPCTRRC-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=CC=C1)N=S(=O)(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.